molecular formula C9H13BrN2O B12518694 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B12518694
M. Wt: 245.12 g/mol
InChI Key: UACQXVFMQFIVAL-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is an organic compound with the molecular formula C10H15BrN2O. This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydro-2H-pyran-2-yl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-pyrazole and 2-methyl-2H-pyran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole ring, followed by the addition of the tetrahydro-2H-pyran-2-yl group.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyrazole ring or the attached groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield 4-azido-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less complex.

    5-Methyl-1H-pyrazole: Lacks both the bromine atom and the tetrahydro-2H-pyran-2-yl group.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine atom.

Uniqueness

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the combination of the bromine atom, the methyl group, and the tetrahydro-2H-pyran-2-yl group attached to the pyrazole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-bromo-5-methyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H13BrN2O/c1-7-8(10)6-11-12(7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3

InChI Key

UACQXVFMQFIVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCCCO2)Br

Origin of Product

United States

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